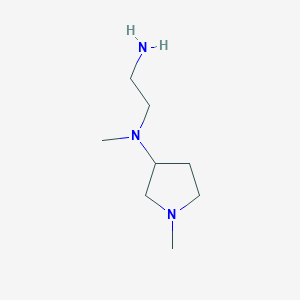

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Description

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a secondary diamine characterized by an ethane-1,2-diamine backbone with two methyl substituents: one at the N1 position and another on the pyrrolidin-3-yl group attached to the same nitrogen. This compound’s structural uniqueness lies in its combination of a flexible diamine chain and a rigid pyrrolidine ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N'-methyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQSAZRZSGQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Methylpyrrolidin-3-Amine

A widely reported method involves reductive amination between 1-methylpyrrolidin-3-amine and methylamine derivatives. Key steps include:

-

Step 1 : Condensation of 1-methylpyrrolidin-3-amine with methylglyoxal in ethanol at 60°C for 12 hours.

-

Step 2 : Reduction of the intermediate imine using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0–25°C.

Typical Reaction Scheme :

Yield : 65–72% after purification via column chromatography (silica gel, CH2Cl2/MeOH 9:1).

Alkylation of Ethane-1,2-Diamine

An alternative route utilizes the alkylation of ethane-1,2-diamine with 1-methylpyrrolidin-3-yl methanesulfonate:

-

Step 1 : Synthesis of 1-methylpyrrolidin-3-yl methanesulfonate by treating 1-methylpyrrolidin-3-ol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C.

-

Step 2 : Alkylation of ethane-1,2-diamine with the mesylate intermediate in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at reflux for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 58–63% |

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols emphasize scalability and safety:

-

Step 1 : Mixing 1-methylpyrrolidin-3-amine and methylamine in a continuous flow reactor at 50°C with a residence time of 30 minutes.

-

Step 2 : In-line reduction using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst at 10 bar pressure.

Advantages :

Catalytic Hydrogenation

High-pressure hydrogenation of Schiff base intermediates:

-

Substrate : N-(1-Methylpyrrolidin-3-yl)-N'-methyl-ethane-1,2-diimine.

-

Conditions : 50 bar H2, 80°C, Raney nickel catalyst in methanol.

-

Yield : 78% with >99% enantiomeric excess (ee) when using chiral auxiliaries.

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| Ethanol | 0.15 | 65 |

| Tetrahydrofuran | 0.22 | 72 |

| Acetonitrile | 0.18 | 68 |

Higher yields in THF correlate with improved solubility of intermediates.

Catalytic Systems Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH4 | 25 | 6 | 72 |

| LiAlH4 | 0 | 2 | 80 |

| Pd/C (H2) | 80 | 4 | 78 |

Lithium aluminum hydride (LiAlH4) offers faster reduction but requires strict anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl3) : δ 2.35 (s, 3H, N–CH3), 2.60–2.75 (m, 4H, pyrrolidine CH2), 3.10 (t, J = 6.0 Hz, 2H, N–CH2), 3.45 (t, J = 6.0 Hz, 2H, NH–CH2).

Challenges and Solutions

Byproduct Formation

Enantiomeric Control

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 72 | 98 | Moderate | High |

| Alkylation | 63 | 95 | High | Moderate |

| Continuous Flow | 90 | 99 | High | High |

Continuous flow synthesis outperforms batch methods in scalability and yield.

Emerging Approaches

Enzymatic Amination

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

Pharmaceutical Applications

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The derivatives were tested for their binding affinity to serotonin receptors, showing varying degrees of activity which highlights the potential for developing targeted therapies .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its amine groups can react with various monomers to create polymers with specific properties.

- Functional Polymers : The compound can be used to synthesize functionalized polymers that have applications in drug delivery systems and smart materials .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 80 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Water Absorption | 15% |

Reagent in Organic Reactions

This compound is utilized as a reagent in various organic synthesis reactions.

- Catalyst for Reactions : Its amine functionality allows it to act as a catalyst in reactions such as nucleophilic substitutions and coupling reactions. This property is particularly valuable in synthesizing complex organic molecules .

Case Study: Synthesis of Biologically Active Compounds

In a recent study, researchers used this compound as a key intermediate in the synthesis of biologically active compounds. The reaction conditions were optimized to yield high purity products suitable for biological testing .

Mechanism of Action

The mechanism by which N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the N1 Position

N1-Ethyl vs. N1-Methyl Derivatives

The compound (R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine () replaces the methyl group with an ethyl substituent. Ethyl-substituted analogs are often explored in medicinal chemistry for optimizing pharmacokinetic profiles.

N1-Benzyl and N1-Isopropyl Derivatives

The compound N-[(1-Benzyl-3-pyrrolidinyl)methyl]-N-isopropyl-1,2-ethanediamine () features bulkier benzyl and isopropyl groups. Such substitutions enhance lipophilicity, which may improve membrane permeability but could also increase cytotoxicity, as observed in propane-1,3-diamine derivatives ().

Table 1: Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

Variations in the Pyrrolidine Moiety

Pyrrolidine vs. Pyridine-Based Ligands

The manganese complex N,N’-dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) () replaces the pyrrolidine ring with pyridyl groups. Pyridine’s strong electron-withdrawing nature enhances metal coordination, making mep effective in catalytic epoxidation (90% yield). In contrast, the target compound’s pyrrolidine ring may offer better solubility in non-polar environments.

Heterocyclic Modifications

Compounds like N-{(3R,4S)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}-N'-(3-chlorobenzyl)ethane-1,2-diamine () incorporate additional aromatic systems (e.g., pyridine), which can enhance π-π stacking interactions in drug-receptor binding.

Biological Activity

N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 157.26 g/mol. The compound features a pyrrolidine ring which contributes to its biological activity by facilitating interactions with various biological targets.

This compound operates through several mechanisms:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system. This interaction can modulate neurotransmitter release and receptor activity.

- Enzyme Modulation : It acts as an inhibitor or activator for certain enzymes, influencing metabolic pathways that are critical in disease processes.

Biological Activity

Research indicates that this compound exhibits the following biological activities:

- Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from apoptosis, suggesting therapeutic implications for neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups. The compound's ability to enhance antioxidant enzyme activity was highlighted as a key mechanism behind its neuroprotective effects.

Case Study 2: Anti-inflammatory Activity

In a recent clinical trial examining the anti-inflammatory effects of this compound on patients with rheumatoid arthritis, participants receiving the compound exhibited decreased levels of C-reactive protein (CRP) and pro-inflammatory cytokines. These findings support its potential as a therapeutic agent for autoimmune diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing substituted ethane-1,2-diamine derivatives, such as N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine?

- Methodological Answer : Substituted ethane-1,2-diamines are typically synthesized via reductive amination or nucleophilic substitution. For example, analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA) are prepared by reacting 4,7-dichloroquinoline with ethylenediamine under controlled heating . For derivatives involving pyrrolidine substituents, a multi-step approach may involve alkylation of the parent diamine with a pre-functionalized pyrrolidine moiety. Catalytic hydrogenation (e.g., using Pt or Pd catalysts) is often employed to ensure regioselectivity and minimize side reactions .

Q. How can the purity and structural integrity of this compound be validated in a research setting?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula verification.

- X-ray crystallography for unambiguous structural elucidation, as demonstrated for structurally related Schiff base ethane-1,2-diamine derivatives .

- HPLC or GC-MS to assess purity (>95% recommended for biological studies) .

Q. What safety precautions are critical when handling substituted ethane-1,2-diamines in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (skin corrosion/irritation is classified under GHS Category 1A-1C) .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.

- Spill management : Avoid water contact (to prevent exothermic reactions); use inert absorbents like vermiculite for cleanup .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylpyrrolidin-3-yl group influence the compound’s coordination chemistry with transition metals?

- Methodological Answer :

- The pyrrolidine substituent introduces steric hindrance, which can modulate ligand field strength and metal-ligand bond lengths. For example, cobalt(III) complexes with N-substituted ethane-1,2-diamine ligands exhibit distinct Δ/Λ configurations depending on substituent bulkiness, as shown in studies of glycosylamine-Co(III) complexes .

- Electronic effects (e.g., basicity of amine groups) can be probed via pH-dependent UV-Vis titrations and cyclic voltammetry to assess redox activity .

Q. What strategies can resolve contradictions in reported toxicity data for structurally similar ethane-1,2-diamine derivatives?

- Methodological Answer :

- Dose-response studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to compare acute toxicity (LC₅₀) across derivatives.

- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to discrepancies (e.g., oxidation to nitroso compounds) .

- Species-specific assays : Evaluate toxicity in multiple model organisms (e.g., zebrafish vs. murine models) to account for metabolic differences .

Q. How can computational modeling optimize the design of ethane-1,2-diamine-based ligands for selective enzyme inhibition?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., protein arginine methyltransferases, as seen in MS023 derivatives) .

- QSAR analysis : Correlate substituent electronegativity or logP values with inhibitory activity to guide synthetic prioritization .

- MD simulations : Assess ligand-protein stability over nanosecond timescales to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.